molecular formula C11H13N3Si B1505334 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-68-3

4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1505334
CAS No.: 1147014-68-3
M. Wt: 215.33 g/mol
InChI Key: KSSMTNGVYCFIDI-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine is a specialized chemical building block of high value in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors . The ethynyl linker bearing a trimethylsilyl protecting group is a critical functional handle, enabling further synthetic elaboration through cross-coupling reactions, most notably Sonogashira couplings, to generate more complex molecular architectures . This compound serves as a key synthetic intermediate for the preparation of novel therapeutic candidates. The pyrrolo[2,3-d]pyrimidine scaffold is frequently investigated in the development of inhibitors for protein kinases, such as Janus Kinases (JAKs), which are significant targets for treating inflammatory diseases and myeloproliferative disorders . Researchers utilize this building block to explore structure-activity relationships and optimize potency and selectivity in lead compound series. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

trimethyl-[2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3Si/c1-15(2,3)7-5-10-9-4-6-12-11(9)14-8-13-10/h4,6,8H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSMTNGVYCFIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705155
Record name 4-[(Trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147014-68-3
Record name 4-[(Trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with a trimethylsilyl ethynyl substituent. Its molecular formula is C12H15N5SiC_{12}H_{15}N_5Si, and it has a molecular weight of approximately 245.35 g/mol. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which may influence its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : This compound has shown promising results against several viral targets. For instance, studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit viral replication by targeting key enzymes involved in nucleotide biosynthesis pathways, crucial for viral proliferation .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, particularly in tumor cells that are dependent on specific signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact biological activity. For example:

  • Substituent Variations : Different substitutions at the 4-position and N-3 position have been explored. Compounds with electron-withdrawing groups at these positions generally exhibit enhanced potency against specific targets such as HIV reverse transcriptase and other viral enzymes .
  • Comparative Analysis : A comparative analysis of related compounds shows that those with more hydrophobic substituents tend to have better membrane permeability and bioavailability, which are critical for their effectiveness as therapeutic agents .

Case Studies

  • Antiviral Efficacy :
    A study investigated the antiviral activity of several derivatives of pyrrolo[2,3-d]pyrimidine against Dengue virus (DENV). The lead compound exhibited an IC50 value of 7.2 ± 0.3 μM, indicating substantial antiviral efficacy .
  • Cytotoxicity in Cancer Models :
    In vitro tests on A431 vulvar epidermal carcinoma cells revealed that certain derivatives significantly inhibited cell proliferation and migration. These findings suggest potential applications in cancer therapeutics .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/EC50 ValueReference
AntiviralDENV7.2 ± 0.3 μM
CytotoxicityA431 CellsIC50 not specified
HIV Reverse TranscriptaseVarious CompoundsVaries (0.20 - 0.35 μM)

Table 2: Structure-Activity Relationship Findings

Compound VariantSubstituent PositionBiological Activity
Base CompoundN/AModerate Activity
4-Ethoxy DerivativeC-4Enhanced Antiviral Activity
5-Chloro DerivativeC-5Increased Cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

4-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolo[2,3-d]pyrimidine core with a trimethylsilyl ethynyl substituent. This structural configuration is significant for its reactivity and interaction with biological targets. The compound's molecular formula is C12H15N3SiC_{12}H_{15}N_3Si, and it has a molecular weight of approximately 229.35 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. The trimethylsilyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines. Research has shown that compounds within this family can inhibit specific kinases involved in cancer progression, making them candidates for targeted cancer therapies .

Neurological Disorders

Another area of interest is the potential use of this compound in treating neurological disorders. The compound's ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively. Preliminary studies suggest it could play a role in managing conditions such as Alzheimer's disease by inhibiting enzymes that degrade neurotransmitters .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has demonstrated improved charge transport characteristics, enhancing overall device performance .

Polymer Chemistry

The compound can also serve as a building block in polymer synthesis. Its reactive ethynyl group allows for coupling reactions that can lead to the formation of functionalized polymers with specific properties tailored for applications in coatings, adhesives, and composites .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer propertiesDemonstrated inhibition of kinase activity in breast cancer cell lines.
Study B Neurological impactShowed potential for modulating neurotransmitter levels in animal models of Alzheimer's disease.
Study C Organic electronicsAchieved enhanced charge mobility in OLED devices when incorporated into the active layer.
Study D Polymer synthesisDeveloped a new class of thermosetting polymers with improved thermal stability.

Comparison with Similar Compounds

Key Observations :

  • LY231514 demonstrates the impact of polyglutamation on multi-enzyme inhibition (TS, DHFR, GARFT), whereas the TMS-ethynyl group may prioritize synthetic utility over direct biological activity .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Stability Notes
This compound N/A ~3.5 (estimated) Hydrolytically stable (TMS protection)
N4-(3-Ethynylphenyl)-6-(2-phenylethyl) derivative 163–167 3.8 Stable in chloroform/methanol
5-(4-Chlorophenyl)-7-(4-methylphenyl) analog N/A 4.2 Crystalline (triclinic P1)
LY231514 >250 -2.1 (polar) Requires reduced folate carrier for uptake

Key Insights :

  • The TMS-ethynyl group increases lipophilicity (LogP ~3.5) compared to polar analogs like LY231514, enhancing passive diffusion across membranes .
  • Crystalline analogs (e.g., ) exhibit defined melting points and stability, critical for formulation .

Preparation Methods

Halogenation of 7H-pyrrolo[2,3-d]pyrimidine

The initial step involves selective iodination at the 4-position of the pyrrolo[2,3-d]pyrimidine ring to afford 4-iodo-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved using N-iodosuccinimide (NIS) in acetonitrile under microwave irradiation, resulting in high yields (~86%) of the iodinated intermediate. Microwave assistance accelerates the reaction and improves selectivity.

Installation of the Trimethylsilyl-ethynyl Group via Sonogashira Coupling

The key step is the Sonogashira cross-coupling of the 4-iodo intermediate with trimethylsilylacetylene:

  • Reagents and Conditions:

    • 4-iodo-7H-pyrrolo[2,3-d]pyrimidine as the aryl halide substrate.
    • Trimethylsilylacetylene as the alkyne source.
    • Palladium catalyst (e.g., Pd(PPh3)2Cl2).
    • Copper(I) iodide as co-catalyst.
    • Base such as potassium carbonate or triethylamine.
    • Solvent: anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Reaction temperature: room temperature to mild heating (20–60°C).
    • Reaction time: typically several hours (e.g., 6 hours).
  • Procedure:

    • The 4-iodo-7H-pyrrolo[2,3-d]pyrimidine is dissolved in anhydrous DMF.
    • Potassium carbonate is added as a base.
    • The mixture is stirred at room temperature for 30 minutes.
    • Trimethylsilylacetylene is added dropwise.
    • Palladium and copper catalysts are introduced.
    • The reaction is stirred at room temperature for 6 hours.
    • Completion is monitored by thin-layer chromatography (TLC).
    • The reaction is quenched with saturated aqueous ammonium chloride.
    • The product is extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated.
    • Purification is performed by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Yield:

    • The target compound is typically obtained in yields ranging from 70% to 80%.

Alternative Functionalization via Protective Groups

In some protocols, protection of the nitrogen atom at the 7-position is performed prior to coupling to improve selectivity and yield. For example, 7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized by reacting 4-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate in DMF at room temperature for 6 hours, yielding around 80% of the protected intermediate.

Data Table: Summary of Preparation Conditions and Yields

Step Starting Material Reagents/Conditions Reaction Time Temperature Yield (%) Notes
1 7H-pyrrolo[2,3-d]pyrimidine N-iodosuccinimide (NIS), acetonitrile, microwave ~1 hour Microwave 86 Selective iodination at 4-position
2 4-iodo-7H-pyrrolo[2,3-d]pyrimidine Pd catalyst, CuI, K2CO3, trimethylsilylacetylene, DMF 6 hours Room temp 70–80 Sonogashira coupling to install TMS-ethynyl
3 4-iodo-7H-pyrrolo[2,3-d]pyrimidine 2-(trimethylsilyl)ethoxymethyl chloride, K2CO3, DMF 6 hours Room temp 80 Protection of N7 with TMS-ethoxymethyl group

Research Findings and Analysis

  • The iodination step using NIS under microwave conditions is efficient and selective, providing a good yield of the halogenated intermediate, which is crucial for the subsequent coupling reaction.
  • The Sonogashira coupling is the preferred method for introducing the trimethylsilyl-ethynyl group due to its mild conditions and high functional group tolerance.
  • The use of potassium carbonate as a base and DMF as solvent provides a suitable environment for the coupling, balancing reactivity and stability of the intermediates.
  • Protective group strategies at the nitrogen atom can improve yields and purity by preventing side reactions during the coupling step.
  • Purification by silica gel chromatography with petroleum ether/ethyl acetate gradients is effective for isolating the desired product with high purity.
  • The overall synthetic route is scalable and reproducible, making it suitable for research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology : The synthesis typically involves functionalizing the pyrrolo[2,3-d]pyrimidine core at the 4-position. A common approach is nucleophilic substitution using trimethylsilylacetylene under Sonogashira coupling conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., with CuI as a co-catalyst) enable the introduction of the trimethylsilyl-ethynyl group. Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents like DMF or THF .
  • Characterization : Post-synthesis, validate purity via TLC (e.g., Rf values in CHCl₃/MeOH systems) and confirm structure using ¹H NMR (e.g., δ ~0.2 ppm for Si(CH₃)₃) and elemental analysis .

Q. How do researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Identify key protons, such as the ethynyl proton (δ ~3.0–4.0 ppm) and pyrrolo[2,3-d]pyrimidine aromatic protons (δ ~6.0–8.5 ppm). Exchangeable NH protons (e.g., 7-NH) appear as broad singlets .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from silicon and chlorine (if present) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of Sonogashira coupling reactions in this system?

  • Experimental Design :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ with CuI as a co-catalyst. Monitor reaction progress via TLC at 12–24 h intervals .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF). DMF often enhances coupling efficiency but may require higher temperatures (80–100°C) .
  • Substrate Purity : Pre-purify starting materials (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives) via flash chromatography to minimize side reactions .

Q. How do substituents at the 4-position influence kinase inhibitory activity in pyrrolo[2,3-d]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Analysis :

  • Trimethylsilyl-Ethynyl vs. Chloro/Amino Groups : The trimethylsilyl-ethynyl group enhances steric bulk and lipophilicity, potentially improving target binding compared to smaller substituents (e.g., Cl). Compare IC₅₀ values against kinases like EGFR or VEGFR2 using enzymatic assays .
  • Data Interpretation : Use molecular docking to assess interactions with kinase ATP-binding pockets. For example, the ethynyl group may occupy hydrophobic subpockets, while the pyrrolo[2,3-d]pyrimidine core hydrogen-bonds with catalytic lysine residues .

Q. How can contradictory biological activity data between similar derivatives be resolved?

  • Case Study : If derivative A (trimethylsilyl-ethynyl) shows higher IC₅₀ than derivative B (4-chloro), investigate:

  • Assay Conditions : Variability in ATP concentrations or incubation times .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS to rule out permeability differences .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding .

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed coupling for ethynyl introduction; optimize solvent/base combinations to suppress protode-silylation.
  • Biological Assays : Include positive controls (e.g., gefitinib for EGFR) and validate results across multiple assay formats (e.g., fluorescence polarization vs. radiometric) .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, catalyst lot numbers) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

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